Estradiol propionate Estradiol propionate
Brand Name: Vulcanchem
CAS No.: 3758-34-7
VCID: VC21348309
InChI: InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1
SMILES: CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol

Estradiol propionate

CAS No.: 3758-34-7

Cat. No.: VC21348309

Molecular Formula: C21H28O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Estradiol propionate - 3758-34-7

CAS No. 3758-34-7
Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
IUPAC Name [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Standard InChI InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1
Standard InChI Key PQCRZWCSVWBYSC-AGRFSFNASA-N
Isomeric SMILES CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
SMILES CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Canonical SMILES CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Estradiol propionate refers to several closely related compounds that are esters of estradiol with propionic acid. These include Estradiol 17β-propionate, Estradiol 3-propionate, and Estradiol 3,17β-dipropionate . The most commonly referenced form is Estradiol 17β-propionate, which has the following properties:

  • Molecular Formula: C₂₁H₂₈O₃

  • Molecular Weight: 328.452 g/mol

  • CAS Number: 3758-34-7

  • IUPAC Name: [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

The chemical structure features the estradiol backbone with a propionic acid ester group attached at either the 3-position, 17β-position, or both, depending on the specific variant. This esterification enhances the compound's lipophilicity, altering its pharmacokinetic properties and extending its duration of action compared to unmodified estradiol.

Mechanism of Action

Conversion to Active Form

Estradiol propionate itself is biologically inactive and must be hydrolyzed by esterases in the liver, blood, and tissues to release free estradiol, which is the active compound . This conversion classifies estradiol propionate as a prodrug.

Receptor Binding

Once metabolized to estradiol, the compound exerts its effects primarily through binding to estrogen receptors:

  • Nuclear Estrogen Receptors: Estradiol binds with high affinity to estrogen receptor alpha (ERα) with an EC₅₀ value of 50 pM (0.05 nM) and to estrogen receptor beta (ERβ) with an EC₅₀ value of 200 pM (0.2 nM) .

  • Membrane Estrogen Receptors: Estradiol also acts as an agonist of membrane estrogen receptors, including the G protein-coupled estrogen receptor (GPER) with binding affinity of 3-6 nM , G q-coupled membrane estrogen receptor (G q-mER), ER-X, and ERx .

After binding to nuclear estrogen receptors, the estradiol-receptor complex enters the nucleus of target cells, where it regulates gene transcription and messenger RNA formation. This leads to the production of specific proteins that mediate the physiological effects of estradiol .

Comparative Potency

Research has demonstrated that estradiol, the active metabolite of estradiol propionate, is significantly more potent than other natural estrogens:

  • Approximately 10-fold more potent than estrone

  • Approximately 100-fold more potent than estriol when administered by subcutaneous injection in mice

Table 1: Binding Affinities of Estrogenic Compounds to Different Receptors

LigandERα (nM)ERβ (nM)GPER (nM)
17β-Estradiol0.05-0.40.09-0.43-6
Estrone0.30.4>10,000
Estriol1.40.7>1,000
DES0.02-0.040.04-0.05>1,000

Data compiled from multiple sources

Pharmacokinetics

The pharmacokinetic profile of estradiol propionate is characterized by its behavior as a lipophilic prodrug that requires metabolic activation.

Absorption and Distribution

When administered parenterally (intramuscularly or subcutaneously), estradiol propionate is slowly absorbed from the injection site due to its lipophilic nature. This creates a depot effect, providing sustained release of the compound into circulation over an extended period .

Once in circulation, the compound and its metabolite estradiol are distributed throughout the body. Estradiol is primarily bound to plasma proteins:

  • Approximately 60% bound to albumin

  • Approximately 38% bound to sex hormone-binding globulin (SHBG)

  • Approximately 2% circulates as free (unbound) estradiol

Metabolism and Excretion

Estradiol propionate undergoes hydrolysis by esterases in the liver, blood, and tissues to release free estradiol . The released estradiol then undergoes further metabolism, primarily in the liver, through various pathways:

  • Oxidation to estrone

  • Hydroxylation at various positions

  • Conjugation with sulfate and glucuronide groups

These metabolites are primarily excreted in the urine (approximately 54%) with a smaller amount (approximately 6%) excreted in feces .

Clinical Applications

Transgender Healthcare

Estradiol propionate, like other estradiol esters, may be used as part of hormone therapy regimens for transgender women, although other esters such as estradiol cypionate or valerate are more commonly prescribed in contemporary practice .

Veterinary Applications

In veterinary medicine, estradiol propionate has applications in reproductive management in livestock, including estrus synchronization and treatment of reproductive disorders.

Research Findings

Comparative Studies with Other Hormones

Research has examined the comparative effects of estradiol and testosterone on various physiological parameters:

A study comparing the effects of testosterone propionate and estradiol benzoate on the development of benign prostate hyperplasia in rabbits found significant changes in prostate weight, volume, and index with both hormones compared to control groups. Histological evaluation revealed hyperplasia of the prostate gland epithelium and increased stromal connective tissues. Interestingly, there were no significant differences in all parameters between the testosterone and estrogen groups .

Reproductive Behavior Studies

A study investigating the influence of estradiol benzoate, testosterone propionate, and progesterone on partner preference in female rats found that testosterone propionate stimulated preference for sexually active males over estrous females in ovariectomized female rats. Females treated with estradiol benzoate showed an intermediate preference pattern .

Hormonal Effects on FSH Levels

Research examining the effects of estradiol benzoate and testosterone propionate on pituitary and plasma concentrations of follicle-stimulating hormone (FSH) in male rats showed distinct patterns. By the 4th day of treatment with estradiol benzoate, pituitary content and concentration of FSH had declined significantly. In contrast, administration of testosterone propionate produced a progressive increase in pituitary content and concentration of FSH, though serum levels remained unchanged for the first 7 days before falling slightly .

Administration Routes

Estradiol propionate is primarily administered through parenteral routes:

Intramuscular Injection

  • Formulation: Typically formulated as an oil solution

  • Advantages: Bypasses first-pass metabolism, providing greater bioavailability compared to oral administration

  • Duration: Provides sustained release over several days to weeks

Subcutaneous Injection

  • Formulation: May be formulated as an aqueous suspension or oil solution

  • Advantages: May be self-administered more easily than intramuscular injections

  • Absorption Profile: Similar to intramuscular injection but potentially with different absorption kinetics

While estradiol itself is available in multiple formulations (oral tablets, transdermal patches, gels, vaginal preparations), estradiol propionate is primarily used in injectable formulations due to its enhanced lipophilicity.

Comparative Analysis with Other Estradiol Esters

Estradiol propionate is one of several estradiol esters used clinically, each with distinct pharmacokinetic profiles:

Table 2: Comparison of Estradiol Esters

Estradiol EsterHalf-lifeDuration of ActionPrimary Use
Estradiol propionateNot well-documentedIntermediateHormone therapy
Estradiol cypionate8-10 days (IM, aqueous)14-24 days (5 mg)Hormone therapy, birth control
Estradiol valerate4-5 days (IM)Similar to cypionateHormone therapy

The choice between different estradiol esters depends on the desired pharmacokinetic profile, with longer-acting esters allowing less frequent administration.

Future Research Directions

Current and future research involving estradiol propionate and related compounds focuses on several areas:

Targeted Delivery Systems

Development of novel delivery systems to improve the pharmacokinetic profile and reduce systemic side effects.

Combination Therapies

Investigation of optimal combinations with progestogens or selective estrogen receptor modulators to maximize benefits while minimizing risks.

Tissue-Selective Effects

Research into compounds with tissue-selective estrogenic effects that would provide therapeutic benefits in target tissues while minimizing unwanted effects in others.

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